Magnesium dimetaphosphate

Description

Properties

InChI |

InChI=1S/Mg.2HO3P/c;2*1-4(2)3/h;2*(H,1,2,3)/q+2;;/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHJYKEDKMHDZBL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

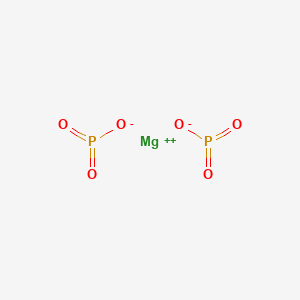

[O-]P(=O)=O.[O-]P(=O)=O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgO6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50872572 | |

| Record name | Magnesium dimetaphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13573-12-1 | |

| Record name | Magnesium dimetaphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013573121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium dimetaphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium dimetaphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive Structural Elucidation and Advanced Characterization of Magnesium Dimetaphosphate Phases

Crystallographic Analysis of Magnesium Dimetaphosphate Structures

The crystallographic characterization of this compound, often referred to as magnesium tetrametaphosphate (Mg₂P₄O₁₂), reveals a complex and well-defined three-dimensional structure. Various X-ray diffraction techniques have been pivotal in elucidating the atomic arrangements, identifying phases, and determining the precise structural parameters of this compound.

Single-Crystal X-ray Diffraction for Atomic Arrangement and Bond Distances

Single-crystal X-ray diffraction (SCXRD) provides the most definitive data on the atomic arrangement within a crystalline solid. For magnesium tetrametaphosphate (Mg₂P₄O₁₂), SCXRD studies have determined its crystal structure with high precision.

The analysis reveals that Mg₂P₄O₁₂ crystallizes in the monoclinic system, belonging to the space group C2/c. The fundamental building blocks of the structure are MgO₆ octahedra and P₄O₁₂⁴⁻ cyclic anions. In this arrangement, each magnesium (Mg²⁺) ion is coordinated by six oxygen atoms, forming a distorted octahedron. These MgO₆ octahedra are interconnected, creating a robust framework. The tetrametaphosphate anion consists of a ring of four corner-sharing PO₄ tetrahedra.

Key structural features determined from single-crystal analysis include:

MgO₆ Octahedra: The magnesium ions are situated in octahedral coordination with oxygen atoms.

P₄O₁₂⁴⁻ Rings: The phosphate (B84403) component exists as cyclic tetramers, where four PO₄ tetrahedra are linked by sharing oxygen atoms.

Connectivity: The MgO₆ octahedra and P₄O₁₂ rings are linked into a three-dimensional network.

The bond distances within the structure are crucial for understanding its chemical stability. The Mg-O bond lengths in the octahedra typically range from approximately 2.00 Å to 2.26 Å. Within the phosphate rings, the P-O distances are categorized into two types: shorter terminal P-O bonds and longer bridging P-O-P bonds. A notable feature in some magnesium phosphate systems is the Mg-Mg distance; in magnesium tetrametaphosphate, this distance has been reported to be 3.23 Å.

Table 1: Selected Interatomic Distances in Magnesium Tetrametaphosphate (Mg₂P₄O₁₂)

| Bond/Distance | Type | Length (Å) |

|---|---|---|

| Mg-O | Coordination Bond | 2.00 - 2.26 |

| P-O | Terminal in PO₄ | ~1.48 |

| P-O | Bridging in P-O-P | ~1.61 |

Powder X-ray Diffraction for Phase Identification, Crystallinity, and Lattice Parameter Determination

Powder X-ray diffraction (PXRD) is an essential technique for routine phase identification, assessing sample crystallinity, and refining lattice parameters. For this compound, PXRD patterns serve as a fingerprint, allowing for its unambiguous identification in a sample. The sharpness and intensity of the diffraction peaks provide information about the degree of crystallinity; sharp, well-defined peaks indicate a highly crystalline material, whereas broad halos suggest an amorphous or poorly crystalline nature.

Anhydrous this compound, Mg(PO₃)₂, can be synthesized through the thermal dehydration of hydrated precursors like magnesium dihydrogen phosphate dihydrate (Mg(H₂PO₄)₂·2H₂O). PXRD is used to monitor this transformation and confirm the formation of the final crystalline metaphosphate product.

The lattice parameters for the monoclinic cell of Mg₂P₄O₁₂ have been determined from powder diffraction data. These parameters define the size and shape of the unit cell.

Table 2: Crystallographic Data for Magnesium Tetrametaphosphate (Mg₂P₄O₁₂)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 11.778 Å |

| b | 8.286 Å |

| c | 9.896 Å |

| β | 118.9° |

Rietveld Refinement for Quantitative Phase Analysis and Structural Parameters

Rietveld refinement is a powerful computational method used to analyze powder diffraction data. It involves fitting a calculated diffraction pattern to the entire experimental pattern, allowing for the refinement of structural parameters such as lattice parameters, atomic positions, and site occupancies. This technique is particularly valuable when single crystals are not available or when analyzing multi-phase mixtures.

For magnesium-containing phosphate systems, the Rietveld method has been successfully applied to refine the structures of compounds like magnesium-substituted β-tricalcium phosphate. In the context of this compound, Rietveld refinement can be used for:

Quantitative Phase Analysis: Determining the precise weight fraction of this compound in a mixture with other phases (e.g., unreacted precursors or different phosphate species).

Structural Parameter Refinement: Accurately refining the lattice parameters and atomic coordinates from powder data, which can be compared with single-crystal results.

Microstructural Analysis: Providing insights into crystallite size and microstrain within the material.

While specific Rietveld refinement studies focusing solely on pure this compound are not extensively detailed in the literature, the methodology is standard for the structural characterization of crystalline inorganic materials and is fully applicable to this compound.

Investigation of Polymorphism and Hydration States in this compound Systems

The study of magnesium phosphate systems reveals the existence of various hydration states and, in some cases, polymorphism. Anhydrous this compound, Mg(PO₃)₂, is typically formed as the end product of the thermal dehydration of magnesium dihydrogen phosphate hydrates.

Differential thermal analysis combined with X-ray diffraction has shown that the dehydration of Mg(H₂PO₄)₂·4H₂O proceeds in distinct steps, yielding intermediate hydrates before the final anhydrous metaphosphate is formed. The sequence of transformation is as follows:

Mg(H₂PO₄)₂·4H₂O → Mg(H₂PO₄)₂·2H₂O → Mg(H₂PO₄)₂ → Mg(PO₃)₂

Each of these compounds is a distinct crystalline phase with a unique powder diffraction pattern. The final product, Mg(PO₃)₂, is crystalline. However, if the melt of anhydrous this compound is cooled rapidly, it can form a glass, which is an amorphous polymorph. This glassy state can be recrystallized by heating to a specific temperature, determined to be 834°C.

Spectroscopic Probing of this compound Chemical Environment

Spectroscopic techniques are indispensable for investigating the local chemical environment and bonding within materials. Fourier Transform Infrared (FTIR) spectroscopy, in particular, is highly sensitive to the vibrational modes of the constituent chemical groups in this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes of Phosphate Anions and Water

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a characteristic pattern of absorption bands corresponding to specific functional groups and bond types.

For this compound and its hydrated precursors, FTIR is used to identify the vibrational modes of the phosphate anions and any water molecules present.

Phosphate Anion Vibrations: The metaphosphate structure is characterized by the presence of P-O-P bridges. These give rise to distinct symmetric and asymmetric stretching vibrations (νₛ and νₐₛ) that are a hallmark of condensed phosphates. The terminal PO₂ groups also have their own characteristic symmetric and asymmetric stretching modes.

Water Vibrations: In hydrated phases, such as Mg(H₂PO₄)₂·4H₂O, the presence of water of crystallization is clearly identified by a broad absorption band in the 3000-3600 cm⁻¹ region, corresponding to the O-H stretching vibrations. A bending mode (δ) for H₂O typically appears around 1600-1650 cm⁻¹.

As the hydrated precursor is heated and dehydrated to form anhydrous Mg(PO₃)₂, the bands associated with water disappear from the FTIR spectrum, confirming the formation of the anhydrous phase.

Table 3: Characteristic FTIR Vibrational Modes for Metaphosphate Systems

| Wavenumber Range (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| ~1260 | νₐₛ(PO₂) | Asymmetric stretching of terminal PO₂ |

| ~1160 | νₛ(PO₂) | Symmetric stretching of terminal PO₂ |

| ~1020 | νₐₛ(P-O-P) | Asymmetric stretching of P-O-P bridge |

| ~750 | νₛ(P-O-P) | Symmetric stretching of P-O-P bridge |

| 3000-3600 | ν(O-H) | Stretching of water molecules (in hydrates) |

Raman Spectroscopy for Complementary Vibrational Fingerprinting

Raman spectroscopy serves as a powerful non-destructive technique for probing the vibrational modes of this compound, offering a complementary fingerprint to infrared spectroscopy. The analysis focuses on the internal vibrations of the cyclic dimetaphosphate anion, (P₄O₁₂), which consists of four corner-sharing PO₄ tetrahedra. The vibrational modes of this ring structure are characteristic and sensitive to the local symmetry and bonding environment.

The key vibrational regions in the Raman spectrum of a cyclotetraphosphate, such as the anion in this compound, can be assigned to specific bond motions. These assignments are based on theoretical calculations (e.g., Density Functional Theory) and comparisons with other cyclotetraphosphate compounds. The primary vibrational modes include:

Antisymmetric Stretching of Terminal PO₂ groups (νₐₛ OPO⁻): These modes typically appear in the high-frequency region of the spectrum, generally between 1180 and 1330 cm⁻¹.

Symmetric Stretching of Terminal PO₂ groups (νₛ OPO⁻): These vibrations are found at slightly lower wavenumbers, usually in the range of 1080 to 1180 cm⁻¹.

Antisymmetric Stretching of P-O-P Bridges (νₐₛ POP): The stretching of the oxygen atoms bridging the phosphorus atoms in the ring occurs between approximately 960 and 1060 cm⁻¹.

Symmetric Stretching of P-O-P Bridges (νₛ POP): These modes, which are often strong in the Raman spectrum, are observed in the 660 to 850 cm⁻¹ region. researchgate.net The presence of multiple bands in this area can indicate a lower symmetry of the P₄O₁₂⁴⁻ ring within the crystal lattice. researchgate.net

Deformation and Bending Modes: Vibrations corresponding to the deformation and bending of the phosphate ring and O-P-O angles occur at frequencies below 660 cm⁻¹. researchgate.net

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P MAS NMR) for Local Coordination and Connectivity

Solid-state ³¹P Magic Angle Spinning (MAS) Nuclear Magnetic Resonance (NMR) is an exceptionally sensitive technique for investigating the local environment of phosphorus atoms in this compound. It provides detailed information on the coordination, connectivity, and structural ordering of the phosphate tetrahedra.

In the context of phosphate structures, the ³¹P chemical shifts are often described using the Qⁿ terminology, where 'n' represents the number of bridging oxygen atoms connecting a given PO₄ tetrahedron to neighboring tetrahedra. For this compound, which is composed of a cyclic anion where each phosphate tetrahedron is linked to two others, all phosphorus atoms are in a Q² environment.

Studies on magnesium phosphate glasses show that the isotropic chemical shifts for Q² species typically fall in a range of approximately -20 to -30 ppm (relative to 85% H₃PO₄). jeol.comyoutube.com While these values are for amorphous systems, they provide a reasonable estimate for the expected chemical shift in the crystalline analogue. In crystalline this compound, a single, relatively sharp resonance is expected in the ³¹P MAS NMR spectrum, confirming the presence of a single crystallographically distinct phosphorus site in a Q² configuration. Any significant broadening or the appearance of multiple peaks could indicate the presence of structural disorder, impurities, or different polymorphic phases.

The interaction of the phosphorus nuclei with the Mg²⁺ cations influences the ³¹P chemical shift. Increasing the ionic potential of the cation, such as moving from Na⁺ to Mg²⁺, generally causes a systematic shift to more shielded (less negative) isotropic chemical shifts in metaphosphate glasses. youtube.com This effect is attributed to counterion-induced modifications to the ionic character of the P–O bonds. youtube.com

The following table summarizes typical ³¹P NMR parameters for Qⁿ phosphate units, providing context for the analysis of this compound.

| Qⁿ Unit | Description | Typical Isotropic Chemical Shift (δ_iso) Range (ppm) |

| Q⁰ | Isolated orthophosphate (PO₄) tetrahedra | +10 to -5 |

| Q¹ | End-group of a phosphate chain (Pyrophosphate) | 0 to -15 |

| Q² | Middle-group in a chain or ring (Metaphosphate) | -15 to -35 |

| Q³ | Branching point in a phosphate network | -30 to -50 |

Data compiled from studies on various phosphate glasses and crystalline materials.

Advanced NMR techniques, such as 2D correlation experiments, could further elucidate the P-O-P connectivity within the dimetaphosphate ring, although for a structurally simple compound like Mg₂P₄O₁₂, 1D ³¹P MAS NMR is often sufficient for primary characterization.

Microscopic and Morphological Characterization of this compound

Scanning Electron Microscopy (SEM) for Surface Topography and Particle Morphology

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface topography, particle size, and morphology of synthesized this compound powders. SEM analysis reveals the three-dimensional appearance of the particles and their state of aggregation.

In hydrothermally synthesized magnesium phosphate materials, it is common to observe well-defined crystalline habits, which can be clearly imaged by SEM. The technique is also invaluable for assessing the uniformity of a sample, identifying the presence of different phases through morphological differences, and observing surface features such as crystal steps, defects, or porosity.

Transmission Electron Microscopy (TEM) for Nanoscale Structure and Crystallite Size

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the characterization of the nanoscale structure of this compound. TEM can reveal the size and shape of individual crystallites within larger agglomerates, as well as internal features such as defects and grain boundaries.

For nanosized magnesium phosphate materials, TEM analysis has shown particles that are irregular in shape with sizes ranging from 20 to 200 nm. wikipedia.org TEM images can further confirm the crystalline nature of the particles. Selected Area Electron Diffraction (SAED), a technique coupled with TEM, can be used to obtain diffraction patterns from individual nanoparticles. A pattern of sharp, discrete spots is indicative of a single-crystal structure, whereas a pattern of concentric rings suggests a polycrystalline nature. wikipedia.org

In the case of this compound, TEM would be employed to determine the primary crystallite size, assess the particle size distribution, and examine the crystal habit at the nanoscale. This information is crucial for understanding how synthesis parameters influence the final material properties.

High-Resolution Transmission Electron Microscopy (HRTEM) for Lattice Imaging

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful imaging mode that allows for the direct visualization of the atomic lattice of a crystalline material like this compound. By achieving resolutions down to the sub-angstrom level, HRTEM can provide direct evidence of the crystalline structure. wikipedia.org

An HRTEM image of a well-oriented this compound crystal would show a periodic arrangement of bright and dark spots, forming lattice fringes. The spacing between these fringes corresponds directly to the d-spacing of the crystallographic planes. jeol.com By measuring these spacings from the image and its corresponding Fast Fourier Transform (FFT), one can identify the specific lattice planes (e.g., (100), (010), (111)) and confirm the crystal structure and orientation of the nanoparticle.

Surface Science Techniques for this compound Analysis

Surface science techniques are employed to determine the elemental composition and chemical states of the atoms on the immediate surface (typically the top 1-10 nm) of this compound. X-ray Photoelectron Spectroscopy (XPS) is one of the most widely used techniques for this purpose.

An XPS analysis of this compound would provide quantitative information on the relative amounts of magnesium, phosphorus, and oxygen on the surface, and more importantly, information about their oxidation states and local bonding environments through precise measurement of core-level electron binding energies.

Based on studies of other magnesium phosphate compounds, the expected binding energies for the core levels in this compound are summarized in the table below. nih.gov

| Element | Core Level | Expected Binding Energy (eV) | Chemical State Information |

| Magnesium | Mg 2p | ~50.0 - 51.5 | Corresponds to Mg²⁺ in a phosphate or oxide environment. Differentiating between MgO and Mg₃(PO₄)₂ can be challenging due to overlapping binding energies. |

| Phosphorus | P 2p | ~133.0 - 135.0 | The P 2p₃/₂ peak in this range is characteristic of phosphorus in the +5 oxidation state within a phosphate (PO₄) group. nih.gov |

| Oxygen | O 1s | ~531.0 - 533.0 | This region can be complex. The main peak corresponds to oxygen in the P-O bond. Surface hydroxides (Mg(OH)₂) or adsorbed water can lead to additional peaks at higher binding energies. |

Note: Absolute binding energies can vary slightly depending on instrument calibration and charge referencing methods.

XPS is particularly useful for detecting surface contamination (e.g., adventitious carbon) and identifying the presence of surface species that may differ from the bulk composition, such as surface hydroxides or hydrated phases, which can form upon exposure to ambient conditions. Techniques such as Auger Electron Spectroscopy (AES) can also be used for surface elemental analysis, often providing complementary information with higher spatial resolution.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When a material is irradiated with a beam of X-rays, electrons are emitted from the top 1-10 nm of the material's surface. The kinetic energy of these photoelectrons is characteristic of the element from which they were emitted, allowing for detailed chemical analysis.

Magnesium (Mg): In stable inorganic salts like this compound, magnesium is expected to be present exclusively in the +2 oxidation state (Mg²⁺). The primary XPS region analyzed for magnesium is the Mg 2p peak. Based on extensive literature for various magnesium compounds, the binding energy for Mg 2p in an oxide or phosphate environment typically falls in the range of 49 eV to 51 eV.

Phosphorus (P): Within the dimetaphosphate anion ([P₂O₆]²⁻, which is a cyclic form of [PO₃]⁻), phosphorus is in its highest oxidation state, +5 (P⁵⁺). The P 2p core level is used for its identification. For metal phosphates, the P 2p peak is generally observed at a binding energy of approximately 133 eV to 134 eV. ukm.mythermofisher.comthermofisher.com This distinct binding energy helps confirm the presence of phosphorus in a phosphate chemical environment.

Oxygen (O): Oxygen is present in the -2 oxidation state (O²⁻) within the phosphate structure, bonded to both phosphorus (P-O-P) and magnesium (through ionic interaction). The O 1s peak is analyzed for this purpose. In phosphate compounds, the O 1s spectrum can sometimes be complex, but it is typically centered around 531-533 eV. aip.orgresearchgate.net

The quantitative analysis of the peak areas, corrected with relative sensitivity factors, would be used to confirm the elemental ratios and verify the stoichiometry of the this compound sample.

Interactive Data Table: Expected XPS Binding Energies for this compound

This table presents representative binding energy values based on data from analogous magnesium and phosphate compounds, as direct experimental data for this compound is not available in the cited literature.

| Element | Core Level | Expected Oxidation State | Representative Binding Energy (eV) |

| Magnesium | Mg 2p | +2 | ~ 49.0 - 51.0 |

| Phosphorus | P 2p | +5 | ~ 133.0 - 134.0 |

| Oxygen | O 1s | -2 | ~ 531.0 - 533.0 |

Brunauer–Emmett–Teller (BET) Surface Area Analysis for Porosity and Surface Properties

The Brunauer–Emmett–Teller (BET) method is a critical analytical technique for measuring the specific surface area of solid and porous materials. anton-paar.com The analysis is based on the physical adsorption of a gas (most commonly nitrogen) onto the surface of the material at cryogenic temperatures (typically 77 K, the boiling point of liquid nitrogen). wikipedia.org By measuring the amount of gas adsorbed over a range of partial pressures, a BET isotherm is generated, from which the specific surface area (expressed in units of m²/g) is calculated.

The BET theory is an extension of the Langmuir theory of monolayer adsorption to multilayer adsorption. wikipedia.org The data obtained from BET analysis is vital for understanding the material's potential applications in areas such as catalysis, adsorption, and as a component in composite materials, where surface interactions are paramount. iitk.ac.in

In addition to the specific surface area, the shape of the adsorption-desorption isotherm provides qualitative information about the material's porosity. The classification of pores is typically as follows:

Micropores: < 2 nm in diameter

Mesopores: 2 - 50 nm in diameter

Macropores: > 50 nm in diameter

While no specific BET analysis data for this compound has been reported in the reviewed literature, the technique would be essential for characterizing its surface properties. The synthesis method would heavily influence the resulting surface area and porosity. For instance, a sample prepared by a high-temperature solid-state reaction might be expected to have a low specific surface area, whereas a sample synthesized via a precipitation or sol-gel method could exhibit a much higher surface area and developed porosity.

A comprehensive analysis would also include the determination of the total pore volume and the average pore size, providing a complete picture of the material's surface texture.

Interactive Data Table: Representative BET Analysis Data for an Inorganic Material

This table shows a hypothetical example of data that would be obtained from a BET analysis of a this compound sample. The actual values would depend on the specific synthesis and processing of the material.

| Parameter | Unit | Representative Value | Description |

| Specific Surface Area (BET) | m²/g | 15.5 | The total surface area of the material per unit of mass. |

| Total Pore Volume | cm³/g | 0.042 | The total volume of the pores within the material per unit of mass. |

| Average Pore Diameter | nm | 10.8 | The average diameter of the pores, indicating a mesoporous structure. |

Thermal Stability, Degradation Kinetics, and High Temperature Phase Transformations of Magnesium Dimetaphosphate

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)/Differential Scanning Calorimetry (DSC) of Magnesium Dimetaphosphate

Thermogravimetric Analysis (TGA) measures changes in the mass of a material as a function of temperature, offering insights into thermal stability, decomposition, and compositional changes. etamu.eduopenaccessjournals.com Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) work by monitoring the temperature difference between a sample and an inert reference as they are heated. filab.fruni-siegen.dehitachi-hightech.com This reveals thermal events such as phase transitions, melting, and reactions, which appear as endothermic (heat-absorbing) or exothermic (heat-releasing) peaks on a DTA curve. uni-siegen.de

While direct TGA/DTA data for this compound (Mg(PO₃)₂) is not extensively detailed in readily available literature, its thermal behavior can be understood through the analysis of its precursors and related compounds. For instance, the ignition of magnesium tetra-ammonium diphosphate (B83284) is a pathway to forming this compound. kyoto-u.ac.jp The thermal analysis of precursors like Newberyite (MgHPO₄·3H₂O) and Struvite (NH₄MgPO₄·6H₂O) is well-documented.

The thermal decomposition of MgNH₄PO₄·6H₂O shows several key thermal events:

Three endothermic peaks: The first, in the region of 50-150°C, corresponds to the loss of water of hydration. The subsequent peaks, between 200-400°C and 450-500°C, are associated with the loss of ammonia (B1221849) and further water. arizona.edu

One exothermic peak: An exothermic event is observed between 650-700°C, which can be attributed to the crystallization of the final pyrophosphate product. arizona.edu

Similarly, the TGA curves for various magnesium phosphate (B84403) hydrates show distinct mass loss steps corresponding to dehydration, which precedes the formation of more stable anhydrous phases at higher temperatures. researchgate.net

Table 1: Thermal Events in the Decomposition of a Magnesium Phosphate Precursor (MgNH₄PO₄·6H₂O) (Data synthesized from Roy et al., 1950) arizona.edu

| Temperature Range | Event Type | Description |

| 50-150°C | Endothermic | Loss of water of hydration |

| 200-400°C | Endothermic | Decomposition and loss of ammonia and water |

| 450-500°C | Endothermic | Final decomposition |

| 650-700°C | Exothermic | Crystallization of magnesium pyrophosphate |

Mechanisms of Dehydration and Water Loss in Hydrated this compound Forms

The dehydration of hydrated magnesium phosphate compounds is a critical precursor to the formation of anhydrous phases like dimetaphosphate and pyrophosphate. While hydrated forms of this compound itself are not commonly described, the dehydration mechanisms of its parent compounds, such as Newberyite (MgHPO₄·3H₂O), are well-studied.

The thermal decomposition of MgHPO₄·3H₂O demonstrates a multi-step water loss process. researchgate.net This indicates that the water molecules are bound differently within the crystal structure. The process generally involves the initial loss of loosely bound water of crystallization at lower temperatures, followed by the condensation of hydrogen phosphate groups at higher temperatures to form pyrophosphate, releasing the remaining water. researchgate.netresearchgate.net

Studies on MgNH₄PO₄·6H₂O show that it loses five molecules of water at temperatures below 50°C, indicating a clear distinction between the water of hydration and the constitution of the monohydrate. arizona.edu The complete removal of water and other volatile components like ammonia at elevated temperatures is essential for the subsequent formation of stable, crystalline anhydrous phosphates. arizona.eduresearchgate.net

Kinetics of Thermal Decomposition and Phase Transition Pathways

The thermal decomposition of magnesium phosphates involves a series of phase transitions. A key pathway involves the transformation of this compound to magnesium pyrophosphate. Research has shown that magnesium metaphosphate (dimetaphosphate) can gradually convert into pyrophosphate upon prolonged, strong ignition. kyoto-u.ac.jp

The general pathway for the formation of anhydrous magnesium phosphates from hydrated precursors like MgHPO₄·3H₂O or NH₄MgPO₄·6H₂O can be summarized as:

Dehydration: The initial step involves the endothermic loss of water of crystallization over a range of temperatures. arizona.edu

Deammonation (if applicable): For ammonium-containing precursors like struvite, ammonia is lost along with water at intermediate temperatures (200-500°C). arizona.edu

Formation of Amorphous Intermediates: The loss of volatile components often leads to the formation of a poorly crystalline or amorphous phase. whiterose.ac.uk

Crystallization and Phase Transformation: At higher temperatures (typically above 650°C), an exothermic crystallization event occurs, leading to the formation of stable crystalline phases such as magnesium pyrophosphate (Mg₂P₂O₇). arizona.edu

The formation of this compound can occur as an intermediate in some processes. For example, the ignition of magnesium tetra-ammonium diphosphate (Mg(NH₄)₂P₂O₇) results in the formation of this compound (Mg(PO₃)₂) through the loss of ammonia and water. kyoto-u.ac.jp This dimetaphosphate is then susceptible to further transformation into pyrophosphate at higher temperatures. kyoto-u.ac.jp

Influence of Crystalline Structure and Composition on Thermal Resilience of this compound

The thermal stability and resilience of magnesium phosphates are intrinsically linked to their crystalline structure and chemical composition. The synthesis conditions, such as pH, can alter the crystal structure and morphology of the initial magnesium phosphate hydrates, which in turn influences their thermal behavior. researchgate.net

The thermal resilience of different magnesium phosphate polymorphs is governed by factors such as the coordination number of the magnesium ions and the packing efficiency of the crystal lattice. copernicus.orgresearchgate.net For instance, studies on magnesium orthophosphates show a variety of structural types, from relatively open structures to more compact ones with edge-sharing or face-sharing octahedra. copernicus.org These structural differences lead to variations in compressibility and thermal expansion, which are measures of thermal and mechanical resilience. copernicus.orgresearchgate.net

Although specific data for dimetaphosphate is scarce, these principles apply universally. A more densely packed and ordered crystalline structure generally corresponds to higher thermal stability. The presence of impurities or variations in the stoichiometry of the reactants can also significantly influence the structure and, consequently, the thermal properties of the final phosphate material. researchgate.netresearchgate.net The transformation of an amorphous, disordered phase into a more stable, crystalline one, as seen in the exothermic crystallization of pyrophosphate, is a clear example of the drive towards greater thermal resilience at high temperatures. arizona.eduwhiterose.ac.uk

Formation of Magnesium Pyrophosphate and Orthophosphate from Dimetaphosphate upon Heating

High-temperature treatment of magnesium phosphates leads to the formation of thermally stable products, primarily magnesium pyrophosphate and, under certain conditions, magnesium orthophosphate.

This compound itself is a high-temperature product, but it can be a precursor to magnesium pyrophosphate. Upon strong and prolonged heating, this compound (Mg(PO₃)₂) tends to transform into the more stable magnesium pyrophosphate (Mg₂P₂O₇). kyoto-u.ac.jp

The most common pathway to magnesium pyrophosphate involves the calcination of precursor salts. The heating of magnesium hydrogen phosphate trihydrate (MgHPO₄·3H₂O), dittmarite (NH₄MgPO₄·H₂O), or struvite (NH₄MgPO₄·6H₂O) to temperatures around 850°C results in the formation of α-Mg₂P₂O₇. researchgate.netresearchgate.net

The formation of magnesium orthophosphate (Mg₃(PO₄)₂) at high temperatures is also observed. The calcination of magnesium phosphate hydrate (B1144303) (Mg₃(PO₄)₂·22H₂O) at 850°C yields the anhydrous orthophosphate form. researchgate.netresearchgate.net Furthermore, magnesium orthophosphate can be formed at temperatures up to 1000°C through the reaction of magnesium pyrophosphate with excess magnesium oxide (MgO), a phase known as farringtonite. researchgate.net

Table 2: High-Temperature Transformation Products of Various Magnesium Phosphates (Data synthesized from Mousa, 2020 and Roy et al., 1950) arizona.eduresearchgate.netresearchgate.net

| Starting Compound | Calcination Temperature | Final Product |

| MgHPO₄·3H₂O (Newberyite) | 850°C | α-Mg₂P₂O₇ (Magnesium Pyrophosphate) |

| NH₄MgPO₄·H₂O (Dittmarite) | 850°C | α-Mg₂P₂O₇ (Magnesium Pyrophosphate) |

| NH₄MgPO₄·6H₂O (Struvite) | 850°C | α-Mg₂P₂O₇ (Magnesium Pyrophosphate) |

| Mg₃(PO₄)₂·22H₂O | 850°C | Mg₃(PO₄)₂ (Magnesium Orthophosphate) |

| Mg(PO₃)₂ (this compound) | Prolonged strong ignition | Mg₂P₂O₇ (Magnesium Pyrophosphate) |

| Mg₂P₂O₇ + MgO | 1000°C | Mg₃(PO₄)₂ (Farringtonite) |

Theoretical and Computational Investigations of Magnesium Dimetaphosphate Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding in Magnesium Dimetaphosphate

Computational studies utilizing Density Functional Theory (DFT) have been pivotal in determining the fundamental electronic structure and bonding characteristics of crystalline this compound, Mg(PO₃)₂. The Materials Project, a prominent computational materials science database, presents a DFT-calculated model for Mg(PO₃)₂ (ID: mp-18620), which crystallizes in the monoclinic C2/c space group. materialsproject.org

In this structure, the magnesium and phosphorus atoms exhibit distinct coordination environments that define the compound's three-dimensional framework. There are two unique Mg²⁺ sites, with each magnesium ion bonded to six O²⁻ atoms, forming MgO₆ octahedra. These octahedra share edges with two other MgO₆ octahedra and corners with six PO₄ tetrahedra. materialsproject.org The Mg-O bond distances within these octahedra vary, ranging from approximately 1.99 Å to 2.15 Å. materialsproject.org

Similarly, there are two inequivalent P⁵⁺ sites. Each phosphorus atom is bonded to four O²⁻ atoms, creating PO₄ tetrahedra. These tetrahedra are the building blocks of the dimetaphosphate structure, sharing corners with three MgO₆ octahedra and two other PO₄ tetrahedra. materialsproject.org This corner-sharing arrangement of PO₄ tetrahedra forms the characteristic polyphosphate chains. The P-O bond lengths are calculated to be between 1.46 Å and 1.60 Å. materialsproject.org The oxygen atoms exist in six different coordination environments, bridging between two phosphorus atoms (P-O-P linkage), or coordinating to both magnesium and phosphorus atoms. materialsproject.org This intricate network of shared polyhedra underscores the covalent and ionic interactions that stabilize the crystal structure.

Table 5.1.1: Crystallographic and Bonding Data for Mg(PO₃)₂ from DFT Calculations

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | materialsproject.org |

| Space Group | C2/c (15) | materialsproject.org |

| Mg²⁺ Coordination | 6 (Octahedral) | materialsproject.org |

| P⁵⁺ Coordination | 4 (Tetrahedral) | materialsproject.org |

| Mg-O Bond Length Range | 1.99 - 2.15 Å | materialsproject.org |

| P-O Bond Length Range | 1.46 - 1.60 Å | materialsproject.org |

Ab Initio Calculations for Lattice Dynamics and Vibrational Properties

While specific ab initio lattice dynamics calculations for this compound are not widely published, experimental studies on its vibrational properties provide crucial data that such calculations would aim to reproduce. A key investigation involves the temperature-dependent Raman spectroscopy of MgP₂O₆. researchgate.net Raman spectroscopy probes the vibrational modes of a material, offering insights into its structural characteristics and lattice dynamics.

The study identified numerous Raman active bands and analyzed their behavior with increasing temperature. researchgate.net These bands correspond to the complex vibrational modes of the polyphosphate chains, including the symmetric and asymmetric stretching of P-O-P bridges and PO₂ terminal groups. All observed Raman bands demonstrated a linear, negative shift in frequency with increasing temperature, a typical effect of thermal expansion and anharmonicity. researchgate.net The linear temperature dependencies for the Raman shifts were quantified to be in the range of -0.49 x 10⁻² to -2.61 x 10⁻² cm⁻¹ K⁻¹. researchgate.net This experimental data serves as a benchmark for future ab initio calculations, which could further elucidate the nature of these vibrational modes and the forces governing them.

Table 5.2.1: Temperature Dependence of Selected Raman Bands for MgP₂O₆

| Vibrational Mode Assignment (General) | Temperature Dependence Coefficient (cm⁻¹ K⁻¹) | Source |

|---|---|---|

| P-O-P and PO₂ Vibrations | -0.49 x 10⁻² to -2.61 x 10⁻² | researchgate.net |

Molecular Dynamics Simulations for High-Temperature Behavior and Phase Transitions

Molecular dynamics (MD) simulations specifically modeling the high-temperature behavior of crystalline this compound are limited in the available literature. However, experimental studies provide significant insights into its thermal stability and phase behavior. Investigations of MgP₂O₆ using Raman spectroscopy and X-ray diffraction at temperatures up to 1073 K (800 °C) revealed no evidence of any temperature-induced phase transitions. researchgate.net This indicates a high degree of structural stability at elevated temperatures.

Complementary information can be drawn from MD simulations of related amorphous magnesium metaphosphate glasses. researchgate.netscispace.com These simulations, while not modeling the crystalline state, explore the short-range order and coordination environments at high temperatures. In models of magnesium metaphosphate glass, the magnesium ions were found to have a mean coordination number of approximately 4.4, existing in distorted local environments. researchgate.net The phosphate (B84403) network in these glasses is characterized by Q² units (PO₄ tetrahedra linked to two other tetrahedra), forming the metaphosphate chains. researchgate.net

Furthermore, studies on the crystallization of magnesium metaphosphate glass have identified the formation of a previously unreported metastable intermediate phase before the system reaches its equilibrium ring structure, Mg₂P₄O₁₂. researchgate.net It is hypothesized that this metastable phase consists of metaphosphate chains, which would require less energetic rearrangement from the glass structure than forming the final ring configuration. researchgate.net This finding is crucial for understanding the kinetic pathways of phase transformations in this system, even if the equilibrium crystalline phase itself is highly stable.

Computational Modeling of Surface Interactions and Reactivity of this compound

Direct computational modeling of the surface interactions and reactivity of this compound is an area with limited published research. Such studies are essential for understanding how the material interacts with its environment, for example, in catalytic applications or as a coating material.

Despite the lack of specific computational models, the material's properties suggest low surface reactivity and high stability. This is corroborated by its application as a surface treatment to enhance the thermal stability of other materials. Patents have described the use of insoluble metal metaphosphates, including magnesium metaphosphate, as a coating for particulate iron oxide. google.com This treatment improves the thermal stability of the iron oxide, implying that the this compound coating itself is inert and forms a stable barrier on the surface. google.com This practical application points to a surface that is not prone to decomposition or reaction under thermal stress, a property that future computational surface studies could explore in detail.

Prediction of Novel this compound Phases and Stability Landscapes

The exploration of novel phases and the mapping of stability landscapes for this compound via computational methods are not extensively documented. The primary contribution in this area comes from large-scale computational materials databases that use high-throughput DFT calculations to predict stable crystal structures.

The monoclinic C2/c structure for Mg(PO₃)₂, as cataloged in the Materials Project, represents the most computationally vetted stable phase of this compound under standard conditions. materialsproject.org Experimental investigations strongly support the high stability of this phase. Studies have shown that this compound is thermally stable, with no phase transitions observed up to 1073 K. researchgate.net Its use as a thermal stabilization coating further attests to its robust nature. google.com

While predictions of other equilibrium phases under different pressure or temperature conditions are scarce, research into the crystallization of its amorphous (glass) form provides insight into metastable phases. The observation of an intermediate chain-like metaphosphate phase during the crystallization of Mg(PO₃)₂ glass suggests that the stability landscape includes at least one metastable polymorph accessible through kinetic pathways. researchgate.net A comprehensive computational search for other potential stable or metastable phases could reveal novel structures with unique properties.

Reactivity, Chemical Interactions, and Mechanistic Studies of Magnesium Dimetaphosphate

Hydrolytic Stability and Degradation Pathways of Magnesium Dimetaphosphate in Aqueous Environments

This compound, with the chemical formula Mg(PO₃)₂ or MgP₂O₆, is generally recognized for its high thermal stability and resistance to hydrolysis. ontosight.ai This chemical durability makes it a valuable component in the production of specialized glass and other materials. ontosight.aimsesupplies.com However, its stability is not absolute and can be influenced by the specific conditions of the aqueous environment.

The structure of dimetaphosphate consists of a cyclic (P₂O₆)²⁻ anion. The hydrolytic degradation of such polyphosphate structures typically involves the cleavage of the phosphorus-oxygen-phosphorus (P-O-P) bonds. While this compound is considered relatively stable, related polyphosphate compounds exhibit susceptibility to hydrolysis, a process that can be accelerated by certain conditions. au.dk For instance, studies on 10-methacryloyloxydecyl dihydrogen phosphate (B84403) (MDP), a functional monomer with a phosphate group, show that its calcium salts have higher rates of hydrolysis in acidic environments compared to neutral ones. nih.gov In acidic solutions, the nanolayered structure of these salts tends to collapse, releasing calcium ions as the MDP molecules aggregate. nih.gov In neutral environments, the degradation is slower, with metal ions remaining complexed with the phosphate groups and hydroxide (B78521) ions. nih.gov

The degradation of magnesium-containing materials in aqueous solutions can lead to various products. Exposure of metallic magnesium to physiological electrolytes results in the formation of magnesium hydroxide, magnesium oxide, and magnesium chloride. nih.gov In environments containing carbonates and phosphates, degradation can also yield magnesium carbonate (MgCO₃) and magnesium phosphate (Mg₃(PO₄)₂). researchgate.net Therefore, the degradation pathway for this compound in an aqueous medium would likely involve the initial slow hydrolysis of the dimetaphosphate ring into linear phosphate chains and eventually into orthophosphate ions (PO₄³⁻). These orthophosphate ions could then precipitate with the released magnesium ions.

Theoretical studies on the hydrolysis of magnesium-pyrophosphate complexes, which also feature P-O-P bonds, indicate that the interaction with water can be spontaneous and exothermic, leading to the breaking of the water molecule to form a hydroxide anion. researchgate.net This suggests a mechanism where water molecules directly attack the phosphate backbone, facilitated by the presence of the magnesium ion.

Complexation and Coordination Chemistry of this compound with Metal Cations

The phosphate groups in this compound are effective ligands for metal cations. Polyphosphates are known to chelate or sequester various metal ions, including Ca²⁺, Mg²⁺, Fe²⁺/Fe³⁺, and Zn²⁺. au.dk The strength of this binding affinity is generally strongest for linear polyphosphates, followed by cyclic polyphosphates like dimetaphosphate, and is weakest for orthophosphates. au.dk

Studies on the interaction of Mg²⁺ with adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP) reveal the formation of strong phosphate-Mg-adenine interactions in the gas phase. acs.org Quantum mechanical calculations have confirmed the presence of a direct bond between magnesium and the N7 atom of the adenine (B156593) base, highlighting the strong coordinating power of magnesium when associated with phosphate groups. acs.org Similarly, theoretical studies on Mg(II) binding to uracil (B121893) show that the presence of phosphate groups influences the coordination, favoring monodentate binding to the keto oxygen atoms of the uracil base. researchgate.net This body of research underscores the capacity of the magnesium-phosphate complex to engage in further coordination with other molecules or ions.

When introduced into an environment containing other metal cations, the dimetaphosphate anion can potentially participate in ion-exchange reactions, forming insoluble precipitates. au.dk This behavior is fundamental to the role of polyphosphates as sequestering agents.

Acid-Base Properties and Surface Chemistry of this compound

The acid-base properties of this compound are primarily dictated by the nature of the dimetaphosphate anion. Aqueous suspensions of related polyphosphates, such as ammonium (B1175870) polyphosphate, are typically slightly acidic, with a pH in the range of 5 to 6. au.dk This acidity can promote a degree of autocatalytic hydrolysis. au.dk A related compound, magnesium dihydrogen diphosphate (MgH₂P₂O₇), is designed specifically for use as an acidifier and a raising agent in baking, which points to the inherent acidic character of these types of magnesium phosphate salts. fao.org

The surface chemistry of this compound is critical for its interaction with the surrounding environment. The surface will be composed of exposed magnesium and dimetaphosphate ions. These sites are active and can interact with atmospheric components. For example, studies on magnesium oxide (MgO) nanosheets, a related binary oxide, have used ¹⁷O solid-state NMR to identify specific surface oxygen sites that are active for the adsorption of CO₂. nih.gov It is plausible that the surface of this compound could similarly adsorb acidic gases. Furthermore, the surface can interact with water vapor, which could initiate hydrolytic degradation, especially under conditions of high humidity. iupac.org

Solid-State Reactivity of this compound with Oxides and Other Inorganic Compounds

At elevated temperatures, this compound can undergo solid-state reactions with various inorganic compounds, particularly metal oxides. This reactivity is a key aspect of its use in the synthesis of specialized glasses and ceramic materials. msesupplies.com Research on ammonium polyphosphate (APP), a compound with similar P-O-P backbones, provides significant insight into this type of reactivity. au.dk

When heated, APP degradation products react with metal oxides to form stable ceramic layers. au.dk For instance, the thermal reaction of APP with magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)₂) yields products such as magnesium orthophosphate and cyclic magnesium metaphosphate. au.dk This indicates that this compound could react with additional MgO at high temperatures to form different phosphate structures.

The table below summarizes the products formed from the solid-state reaction of ammonium polyphosphate (APP) with various oxides, which serves as an analogue for the potential reactivity of this compound.

| Reactant Oxide | Reaction Temperature (°C) | Resulting Products | Reference |

| Titanium Dioxide (TiO₂) | > 800 | Titanium pyrophosphate (TiP₂O₇) | au.dk |

| Manganese Dioxide (MnO₂) | ~ 600 | Manganese pyrophosphate (Mn₂P₄O₁₂) | au.dk |

| Talc (B1216) (3MgO·4SiO₂·H₂O) | 800 | Mg₂P₄O₁₂, Si₅O(PO₄)₆, SiP₂O₇ | au.dk |

| Talc (3MgO·4SiO₂·H₂O) | > 1000 | Magnesium silicon phosphate glass | au.dk |

| Magnesium Oxide (MgO) | N/A | Magnesium orthophosphate, cyclic magnesium metaphosphate | au.dk |

Another example of relevant solid-state reactivity is the synthesis of magnesium diniobate (MgNb₂O₆) by heating a mixture of magnesium oxide (MgO) and niobium pentoxide (Nb₂O₅). researchgate.net This demonstrates the general principle that MgO-containing systems, which could be formed from the decomposition of this compound, are reactive components in high-temperature ceramic synthesis.

Influence of Environmental Factors on this compound Chemical Stability

The chemical stability of this compound is significantly influenced by several environmental factors, including pH, temperature, and the presence of other chemical species.

pH: As discussed in the context of hydrolytic stability, the pH of the surrounding aqueous medium is a critical factor. Acidic conditions are expected to accelerate the rate of hydrolysis of the P-O-P bonds in the dimetaphosphate ring, leading to faster degradation compared to neutral or alkaline environments. nih.gov

Temperature: Temperature has a dual effect. While it can increase the rate of hydrolysis in aqueous solutions researchgate.net, it is also the driving force for the solid-state reactions that can form stable, durable materials like specialty glasses. msesupplies.comau.dk The thermal decomposition of related polyphosphates begins at specific temperatures, initiating reactions with other present compounds. au.dk

Presence of Water/Humidity: The availability of water is essential for hydrolysis. High humidity can provide sufficient water molecules to attack the crystal surface and initiate degradation, a phenomenon observed in other phosphate salt systems. iupac.org

Ionic Composition of the Environment: The presence of other ions in solution can influence degradation. In simulated body fluids, the degradation of magnesium-based materials leads to the formation of various phosphate and carbonate precipitates, indicating that the local ionic environment dictates the final degradation products. researchgate.net The presence of organic components, such as those in cell culture media, has been shown to dampen the degradation rate of pure magnesium compared to simple saline solutions. nih.gov

Advanced Applications of Magnesium Dimetaphosphate in Materials Science and Engineering

Catalytic Activity of Magnesium Dimetaphosphate and Related Phases in Organic Transformations

Magnesium phosphate-based materials, including dimetaphosphates and orthophosphates, serve as effective catalysts in a variety of organic reactions. Their catalytic performance is intricately linked to the nature of their active sites and their surface properties.

Active Sites and Reaction Mechanisms on Magnesium Phosphate (B84403) Catalysts

The catalytic functionality of magnesium phosphates is primarily attributed to the presence of both acidic and basic sites on their surface. The magnesium cation (Mg²⁺) acts as a Lewis acid, capable of accepting electron pairs, while the phosphate anions (P₂O₇⁴⁻ or PO₄³⁻) can act as Brønsted-Lowry bases. This dual functionality allows for a cooperative mechanism in various transformations.

In many reactions, the Mg²⁺ ion is crucial for activating substrates. For instance, in phosphoryl transfer reactions, which are fundamental in many biological and chemical processes, Mg²⁺ coordinates with phosphate groups, acting as a strong Lewis acid to facilitate the reaction. nih.gov This coordination polarizes the P-O bond, making the phosphorus atom more susceptible to nucleophilic attack. nih.govnih.gov Computational studies on triphosphate hydrolysis have shown that Mg²⁺ coordination to the β- and γ-phosphates is a key step in the catalytic cycle. researchgate.net The metal ion helps to lower the pKa of its ligands, promoting the formation of a hydroxide (B78521) ion from a water molecule, which then acts as the nucleophile. nih.gov

In reactions such as the Knoevenagel condensation, the basic sites on the magnesium phosphate surface are thought to abstract a proton from the active methylene (B1212753) compound, generating a carbanion. Simultaneously, the Lewis acidic Mg²⁺ sites can coordinate with the carbonyl group of the aldehyde or ketone, enhancing its electrophilicity and facilitating the condensation reaction. researchgate.net Some magnesium phosphate catalysts can act in a bifunctional manner, where an enol intermediate can hydrogen bond to an oxygen on the catalyst surface. rsc.org

The specific nature of the active sites and the resulting reaction mechanism can be influenced by the synthesis method of the catalyst, which determines the specific phase of magnesium phosphate formed (e.g., Mg₃(PO₄)₂, Mg₂(P₂O₇), or Mg(PO₃)₂).

Influence of Morphology and Surface Properties on Catalytic Performance

Research has shown that catalysts with higher specific surface areas and well-defined pore structures generally exhibit enhanced catalytic activity. researchgate.net This is because a larger surface area provides more accessible active sites for the reactant molecules. For example, magnesium orthophosphates prepared via specific precipitation methods can yield materials with substantially greater specific surface areas and narrower pore size distributions, leading to improved catalytic activity in the dehydration-dehydrogenation of alcohols. researchgate.net

The alkalinity of the reaction medium during synthesis can significantly modify the crystal structure and surface morphology. researchgate.net For instance, synthesis at different pH values can lead to the formation of different magnesium phosphate hydrates, such as newberyite (MgHPO₄·3H₂O) or Mg₃(PO₄)₂·22H₂O, each with distinct particle shapes and sizes, ranging from elliptical particles to nested flat sheets. researchgate.net These morphological differences impact the catalyst's interaction with reactants.

Furthermore, the calcination process used to prepare the final catalyst is crucial. The removal of water from hydrated magnesium phosphate precursors can lead to changes in crystallinity, from amorphous to crystalline structures like Mg₃(PO₄)₂. researchgate.net The temperature of crystallization can be influenced by the presence of other components, such as magnesium oxide. researchgate.net The interplay between the amorphous and crystalline phases can affect the number and nature of the active sites, thereby influencing the catalyst's activity and selectivity in reactions like the transformation of 2-hexanol. researchgate.net

| Catalyst Preparation Parameter | Effect on Catalyst Properties | Impact on Catalytic Performance |

| Synthesis pH | Influences crystal phase (e.g., MgHPO₄·3H₂O vs. Mg₃(PO₄)₂·22H₂O) and particle morphology (e.g., elliptical vs. sheet-like). researchgate.net | Affects the nature and accessibility of active sites, influencing reaction rates and selectivity. |

| Precipitation Method | Determines specific surface area and pore size distribution. researchgate.net | Higher surface area and narrower pore distribution can lead to increased activity. researchgate.net |

| Calcination Temperature | Controls the dehydration process and the transition from hydrated/amorphous to crystalline phases. researchgate.net | The resulting crystal structure and surface composition dictate the catalyst's activity and selectivity in specific reactions. researchgate.net |

This compound in Glass and Ceramic Formulations for Enhanced Durability and Optical Properties

This compound is a key component in the formulation of specialized phosphate-based glasses and ceramics, where it contributes to improved chemical durability and desirable optical characteristics.

Role as Network Modifier or Former in Phosphate Glasses

In the structure of phosphate glasses, the fundamental building block is the PO₄ tetrahedron. These tetrahedra can link together by sharing oxygen atoms to form chains or a three-dimensional network. When metal oxides, such as magnesium oxide (MgO), are introduced into a phosphorus pentoxide (P₂O₅) glass network, the magnesium ions typically act as network modifiers . researchgate.netnih.gov

The role of magnesium as a network modifier has several significant consequences for the glass properties:

Increased Chemical Durability: The P-O-Mg bonds are more resistant to hydration compared to P-O-P bonds or bonds with other modifiers like calcium (Ca-O-P). nih.gov This increased bond strength enhances the chemical durability of the glass, making it less soluble in aqueous environments. nih.gov Studies have shown that increasing the MgO content in P₂O₅-CaO-Na₂O-TiO₂ glass systems causes a significant decrease in solubility. nih.gov

Structural Reinforcement: By cross-linking the phosphate chains, magnesium increases the rigidity of the glass network. nih.gov This is reflected in an increase in the glass transition temperature (Tg) and crystallization temperature. nih.gov

Changes in Connectivity: The addition of MgO leads to a shift in the phosphate tetrahedra speciation. The network transitions from being dominated by Q² sites (tetrahedra with two bridging oxygens, typical in metaphosphate compositions) to having a higher proportion of Q¹ sites (tetrahedra with one bridging oxygen). researchgate.net

| Property | Effect of Magnesium as a Network Modifier | Reference |

| Chemical Durability | Significantly improved due to the formation of hydration-resistant P-O-Mg bonds. | nih.gov |

| Glass Transition Temperature (Tg) | Increases, indicating a more rigid and thermally stable network. | nih.gov |

| Network Connectivity | Decreases (depolymerization), with a shift from Q² to Q¹ phosphate species. | researchgate.net |

| Density | Generally decreases when substituting heavier ions like Ca²⁺, due to the lower atomic weight of Mg. | nih.gov |

Development of Transparent and High Refractive Index Materials

While this compound itself is not primarily known for creating high refractive index materials on its own, its role as a component in glass-ceramic formulations is significant for achieving transparency and tailoring optical properties. The development of materials with a high refractive index often involves incorporating elements with high electron density, such as titanium, zirconium, or niobium. rsc.org

In such multicomponent systems, magnesium phosphate can serve as an excellent host matrix. Its compatibility with a wide range of other oxides allows for the creation of complex glass compositions. The key to achieving transparency in these nanocomposites or glass-ceramics is to ensure that any crystalline phases that form are significantly smaller than the wavelength of visible light, thus minimizing scattering. rsc.org

The addition of magnesium can influence the crystallization behavior of the glass during heat treatment (ceramization). By controlling the formation of nanocrystals within the glass matrix, it is possible to produce transparent glass-ceramics with enhanced mechanical properties and a high refractive index. For example, magnesium aluminosilicate (B74896) glass-ceramics have been developed for applications requiring high strength and radio transparency. researchgate.net

Furthermore, in optical materials, achieving a homogeneous dispersion of high-refractive-index nanoparticles (like TiO₂) within a polymer or glass matrix is crucial for transparency. rsc.orgnih.govunimib.it The chemical stability and properties imparted by a magnesium phosphate glass matrix can facilitate the uniform incorporation of such functional nanoparticles, leading to advanced optical materials.

Application of this compound in Advanced Coating Technologies

Magnesium phosphate-based coatings are being increasingly utilized to enhance the surface properties of various substrates, particularly metallic alloys. These coatings can provide significant improvements in hardness, corrosion resistance, and biocompatibility.

One of the prominent methods for applying these coatings is plasma electrolytic oxidation (PEO) . iaea.org In this process, a metal substrate (like a magnesium alloy) is submerged in an electrolyte containing phosphate ions and subjected to a high voltage. This creates micro-arc discharges on the surface, which convert the surface of the metal into a hard, dense ceramic-like layer that is well-adhered to the substrate. iaea.org

The resulting magnesium phosphate coatings offer substantial benefits:

Enhanced Hardness: The ceramic nature of the PEO coating can increase the surface hardness by as much as fivefold compared to the uncoated magnesium alloy substrate. iaea.org

Improved Corrosion Resistance: The dense, stable coating acts as a barrier, protecting the reactive metal substrate from corrosive environments. This can improve corrosion resistance by two orders of magnitude. iaea.org

Biocompatibility: For biomedical applications, particularly for biodegradable magnesium implants, phosphate-based coatings are advantageous. They can control the degradation rate of the implant and are composed of biocompatible elements (Mg, P, O) that are naturally found in the body. mdpi.com

The properties of the coating, such as its thickness, density, and composition, can be tailored by controlling the PEO process parameters, including current density and processing time. iaea.org Research has focused on optimizing these parameters to improve the efficiency of the coating process and the quality of the final layer. iaea.org Beyond PEO, other chemical conversion coating methods are also used to create functional magnesium phosphate layers on substrates like titanium to improve surface roughness and wettability for biomedical applications. mdpi.com

| Coating Property | Improvement with Magnesium Phosphate Coating | Application Method Example |

| Hardness | Up to a fivefold increase. iaea.org | Plasma Electrolytic Oxidation (PEO) |

| Corrosion Resistance | Improved by up to two orders of magnitude. iaea.org | Plasma Electrolytic Oxidation (PEO) |

| Adhesion | Good adhesion due to in-situ growth on the substrate. mdpi.com | Chemical Conversion Coating |

| Biocompatibility | Suitable for biomedical implants due to biocompatible elements. mdpi.com | Various (PEO, Chemical Conversion) |

Role in Corrosion Protection and Surface Modification

This compound plays a significant role in the development of protective coatings for various metallic substrates, particularly magnesium alloys and steel. These coatings are crucial for enhancing corrosion resistance and modifying surface properties to improve performance in demanding environments. The application of phosphate-based conversion coatings is a widely adopted technique due to its cost-effectiveness and relatively low toxicity.

For magnesium and its alloys, which are highly susceptible to corrosion, phosphate conversion coatings (PCCs) provide a barrier against corrosive elements. The inherent electrochemical activity of magnesium makes it prone to rapid degradation, and the naturally formed oxide layer is often porous and insufficient for adequate protection. Phosphate coatings, including those based on magnesium phosphate, can be formed through a chemical conversion process where the metal substrate reacts with a phosphate solution. This process creates an insoluble, crystalline, or amorphous phosphate layer that is integral to the surface.

The formation mechanism of these coatings on magnesium alloys typically begins with the dissolution of the magnesium substrate in an acidic phosphate bath, leading to an increase in local pH. This change in pH reduces the solubility of metal phosphates, causing them to precipitate onto the alloy surface, forming a protective film. The surface of the substrate can be pre-treated through processes like polishing, alkaline degreasing, and acid pickling to enhance the deposition and uniformity of the coating.

In the context of steel protection, magnesium phosphate-based coatings can form a durable ceramic-like layer. For instance, some advanced coatings utilize a reaction between a phosphate formula and the steel surface to create an amorphous iron magnesium phosphate alloyed layer. This layer serves as the primary defense against corrosion by being chemically bonded to the steel and rendering the surface inert.

Mechanisms of Adhesion and Durability of Phosphate Coatings

The adhesion and durability of magnesium phosphate coatings are critical to their protective function. Strong adhesion ensures that the coating remains intact even under mechanical stress or in harsh environments, while durability relates to the coating's ability to resist degradation over time.

The adhesion of these coatings to a metal substrate is influenced by several factors, including surface roughness and the chemical bonding between the coating and the substrate. A higher surface roughness can increase the number of nucleation sites and provide better mechanical interlocking, which promotes a higher deposition rate and stronger adhesion. However, excessive roughness can lead to increased porosity in the coating, which might compromise its protective capabilities.

In some applications, a dual-layer structure is observed, with an inner dense layer and an outer layer composed of plate-like crystals. The integrity of the interface between the coating and the substrate is paramount for good adhesion. The growth of intermediate layers, such as magnesium hydroxide at the coating-substrate interface, can negatively impact adhesive strength.

The durability of magnesium phosphate coatings is also linked to their composition and microstructure. The addition of other materials, such as fly ash or glass powder, can modify the properties of the coating. For example, in studies of magnesium phosphate cements used as coatings, the addition of a styrene-acrylic dispersion improved the initial elasticity and reduced microcracking. The failure mode of the coating can also change after exposure to stressors like high temperatures, shifting from adhesive failure at the interface to cohesive failure within the coating itself, which can sometimes indicate an increase in adhesion strength under certain conditions.

| Coating Composition | Adhesion Strength (MPa) - Before Fire Test | Adhesion Strength (MPa) - After Fire Test | Compressive Strength (MPa) - Before Thermal Treatment | Compressive Strength (MPa) - After Thermal Treatment |

| Plain Magnesium Phosphate Cement (MPC) | ~2.5 | ~3.0 | ~40 | ~25 |

| MPC with Styrene-Acrylic Dispersion | ~1.5 | ~1.8 | ~40 | ~22 |

| MPC with Fly Ash | ~2.0 | ~0.5 | ~25 | ~15 |

This table presents illustrative data based on findings from studies on modified magnesium phosphate cement coatings, showing the impact of additives on adhesion and compressive strength before and after thermal stress.

This compound in Biomineralization and Bio-inspired Material Design

Formation and Crystallization of this compound in Biological Systems

Magnesium plays a complex and crucial role in biomineralization, the process by which living organisms produce minerals. While calcium phosphates are the most common minerals in vertebrate skeletons and teeth, magnesium phosphates are also found in biological systems and can significantly influence the formation of other biominerals.

In aqueous environments, magnesium phosphates can precipitate in various hydrated forms, such as newberyite (MgHPO₄·3H₂O) and bobierrite (Mg₃(PO₄)₂·8H₂O). The formation and crystallization of these minerals are dependent on factors like pH, temperature, and the concentration of magnesium and phosphate ions. Under physiological conditions of pH and temperature, magnesium phosphate precipitates may not form unless the ion concentrations are significantly elevated. For instance, at concentrations 10 to 100 times higher than normal physiological levels, precipitates of cattiite (Mg₃(PO₄)₂·22H₂O) and newberyite have been observed to form.

Studies on the crystallization of magnesium ammonium (B1175870) phosphate (struvite) in urine, a process relevant to the formation of kidney stones, have shown that urinary macromolecules can promote the growth of larger crystals. This indicates that organic molecules in biological fluids can play a significant role in mediating the crystallization of magnesium phosphates.

Influence on Mineral Growth and Control of Morphologies

Magnesium is known to have a strong influence on the crystallization of calcium phosphates. It can inhibit the formation of crystalline phases like hydroxyapatite (B223615), while having a minimal effect on more soluble phases such as brushite. This inhibitory effect is often attributed to magnesium ions disrupting the crystal lattice of calcium phosphates, thereby "poisoning" crystal growth and promoting the formation of amorphous or less stable phases.

The presence of magnesium in solution can lead to the stabilization of metastable mineral phases. For example, in acidic to neutral pH environments, magnesium-bearing brushite can form over a wide range of calcium-to-magnesium ratios. In more neutral to high pH systems, the presence of magnesium can lead to the precipitation of a short-range ordered amorphous calcium phosphate that has a local structure similar to hydroxyapatite.

This ability of magnesium to modulate mineral formation and morphology is of great interest in the field of bio-inspired material design. By controlling the concentration of magnesium during the synthesis of calcium phosphate-based biomaterials, it is possible to tailor their crystallinity, solubility, and ultimately their biological performance for applications in bone regeneration and tissue engineering. The interaction between magnesium and other ions can also affect the morphology of mineral precipitates. For example, magnesium sulfate (B86663) has been shown to promote the formation of vaterite, a polymorph of calcium carbonate with higher solubility, which can be relevant in preventing scaling in industrial water systems.

Fire Retardancy Mechanisms of this compound in Polymeric Composites

Magnesium phosphates, including this compound, are utilized as fire retardants in polymeric composites due to their favorable thermal properties and low environmental impact. Their fire-retardant mechanisms are multifaceted and primarily act in the condensed phase, meaning they alter the way the polymer decomposes under heat.

One of the primary mechanisms of fire retardancy for phosphorus-containing compounds is the promotion of char formation. When the polymer composite is exposed to high temperatures, the magnesium phosphate can decompose to form phosphoric acid or polyphosphoric acid. This acidic species acts as a catalyst in the dehydration of the polymer, leading to the formation of a stable, insulating layer of char on the surface. This char layer serves as a physical barrier that limits the transport of heat to the underlying polymer and restricts the diffusion of flammable volatile decomposition products to the flame zone.

In addition to char promotion, magnesium phosphates can also exhibit a heat sink effect. The decomposition of hydrated forms of magnesium phosphate is an endothermic process, meaning it absorbs heat from the surroundings. This absorption of heat can cool the polymer substrate and slow down the rate of its thermal decomposition, thereby delaying ignition and reducing the rate of flame spread.

Concluding Remarks and Future Research Perspectives for Magnesium Dimetaphosphate

Synthesis of Novel Magnesium Dimetaphosphate Architectures and Nanostructures

The functionality of a material is intrinsically linked to its structure. Future research should prioritize the development of synthetic methodologies to create novel this compound architectures with tailored properties. Current methods for producing nano-sized magnesium phosphates, such as chemical precipitation and hydrothermal synthesis, offer a starting point. chalcogen.ro However, advancing beyond simple nanoparticles to more complex structures is crucial for expanding their application scope.

Future synthetic strategies could focus on:

Porous Architectures: Creating porous this compound scaffolds could be highly beneficial for applications in catalysis and regenerative medicine. Methods like the use of space holders or pre-foaming techniques, which have been applied to other magnesium phosphate (B84403) materials, could be adapted. researchgate.netnih.gov The ability to control pore size and interconnectivity would be a key factor in designing materials for specific functions, such as tissue engineering scaffolds that mimic the structure of natural bone. nih.gov

Hollow Spheres and Core-Shell Structures: The synthesis of hollow this compound nanostructures could be advantageous for drug delivery systems, allowing for the encapsulation and controlled release of therapeutic agents. Core-shell structures, where a layer of this compound coats a core material, could lead to composite materials with enhanced properties.

Hierarchical Structures: The self-assembly of nanoparticles into larger, ordered hierarchical structures is a promising avenue for creating materials with unique optical or mechanical properties. Investigating the role of surfactants, polymers, and other directing agents in the crystallization process of this compound could enable the formation of these complex architectures.

The table below summarizes potential synthesis methods and their expected outcomes for novel this compound structures.

| Synthesis Method | Target Architecture | Potential Advantages |

| Template-assisted synthesis | Porous scaffolds, hollow spheres | High surface area, controlled porosity, encapsulation capabilities |

| Hydrothermal/Solvothermal | Nanocrystals with controlled morphology | High crystallinity, tunable particle size and shape |

| Sol-gel process | Amorphous powders, thin films | High purity, low-temperature processing |

| Self-assembly | Hierarchical nanostructures | Anisotropic properties, advanced functional materials |

In-Situ Characterization for Real-Time Mechanistic Understanding

A deeper understanding of the formation mechanisms of this compound is essential for controlling its synthesis and tailoring its properties. In-situ characterization techniques, which allow for the real-time monitoring of chemical and physical processes, are powerful tools for gaining these insights.

Future research in this area should involve: